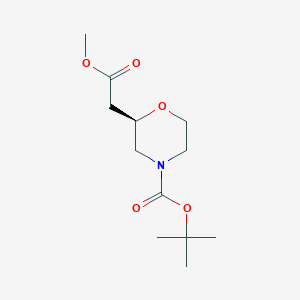![molecular formula C17H24N2O3 B13084575 tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a morpholine ring fused to a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate typically involves a multi-step processThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the quinoline ring .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spiro structure is of particular interest for the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is studied for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent and as a treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
作用機序
The mechanism of action of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The spiro structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .
類似化合物との比較
Similar Compounds
- tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate
- tert-Butyl 7’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
Uniqueness
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is unique due to its morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and a broader range of reactivity, making it a versatile compound for various applications .
特性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
tert-butyl spiro[2,4-dihydro-1H-quinoline-3,2'-morpholine]-4'-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-8-9-21-17(12-19)10-13-6-4-5-7-14(13)18-11-17/h4-7,18H,8-12H2,1-3H3 |
InChIキー |
VMSFECQMBFDIEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC3=CC=CC=C3NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


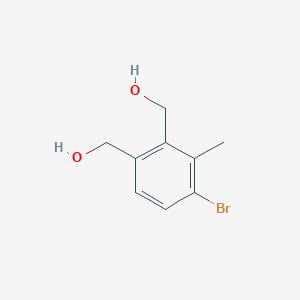


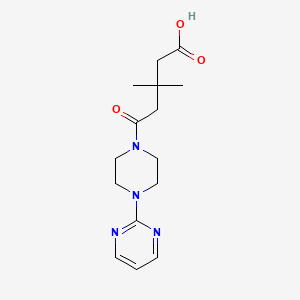

![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)

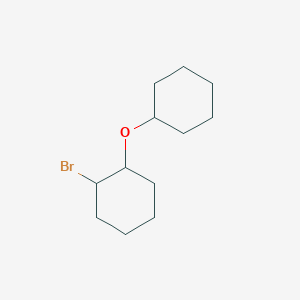
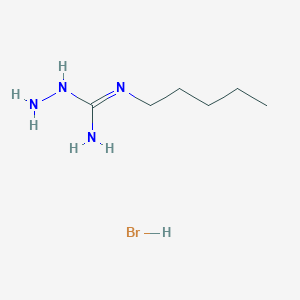
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)

